
2,3,6-Trichloro-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trichloro-4-nitrophenol is an aromatic compound characterized by the presence of three chlorine atoms and one nitro group attached to a phenol ring. This compound is known for its applications in various industrial processes and its potential environmental impact due to its persistence and toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-4-nitrophenol typically involves the nitration of 2,3,6-trichlorophenol. The reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,6-Trichloro-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Reduction: 2,3,6-Trichloro-4-aminophenol.
Substitution: Depending on the nucleophile, products like 2,3,6-trihydroxy-4-nitrophenol or 2,3,6-triamino-4-nitrophenol can be formed.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trichloro-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on microbial activity and its potential use as a biocide.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6-Trichloro-4-nitrophenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The nitro group is particularly reactive and can undergo redox reactions, leading to the generation of reactive oxygen species that can cause cellular damage.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichlorophenol: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Contains a nitro group but lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 2,3,6-Trichloro-4-nitrophenol is unique due to the combination of chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in research and industrial processes.
Eigenschaften
CAS-Nummer |
20404-02-8 |
|---|---|
Molekularformel |
C6H2Cl3NO3 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
2,3,6-trichloro-4-nitrophenol |
InChI |
InChI=1S/C6H2Cl3NO3/c7-2-1-3(10(12)13)4(8)5(9)6(2)11/h1,11H |
InChI-Schlüssel |
UAXQXSVCGHEVMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)

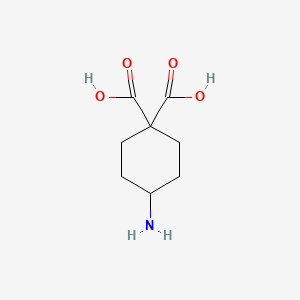
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)
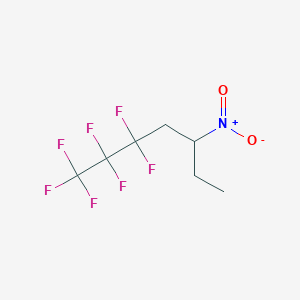
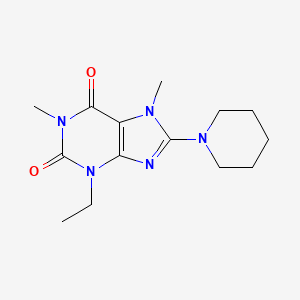
![2-[Ethyl-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]amino]ethanol;hydrochloride](/img/structure/B14010922.png)
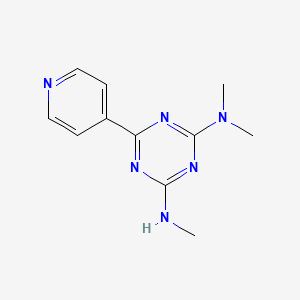
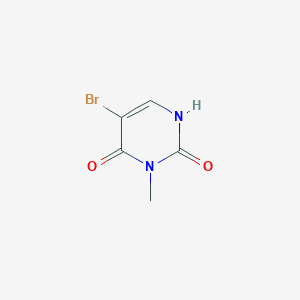
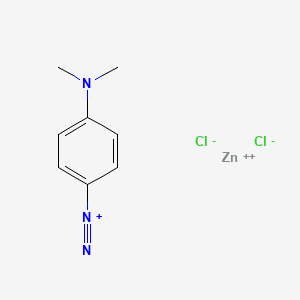
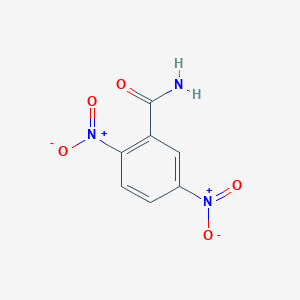
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14010938.png)
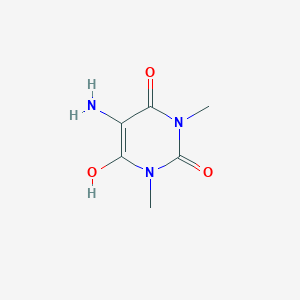
![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
